molecular formula C17H21N3O3 B5514741 4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine

4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine

Cat. No. B5514741
M. Wt: 315.37 g/mol
InChI Key: YOBNCAHNTVQVJU-UHFFFAOYSA-N
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Description

The compound “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” is a complex organic molecule that contains a 1,2,4-oxadiazole ring and a morpholine ring . 1,2,4-Oxadiazoles are a type of heterocyclic compound that contain an oxygen atom and two nitrogen atoms in a five-membered ring . Morpholine is a common organic solvent used in chemical synthesis, which contains a six-membered ring with one oxygen atom and one nitrogen atom .


Synthesis Analysis

While the specific synthesis process for “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” is not available, the synthesis of 1,2,4-oxadiazoles and morpholine derivatives has been well-studied . The synthesis of 1,2,4-oxadiazoles often involves the cyclization of suitable precursors, such as carboxylic acids . The synthesis of morpholine derivatives can involve reactions with primary amines .


Molecular Structure Analysis

The molecular structure of “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” would likely be complex due to the presence of multiple functional groups and rings . The 1,2,4-oxadiazole ring and the morpholine ring would be key structural features .


Chemical Reactions Analysis

The chemical reactions involving “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” would likely depend on the reactivity of the 1,2,4-oxadiazole and morpholine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” would depend on its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole and morpholine rings could influence its solubility .

Mechanism of Action

The mechanism of action of “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” would depend on its intended use. For example, many 1,2,4-oxadiazole derivatives have been studied for their antimicrobial activities .

Safety and Hazards

The safety and hazards associated with “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” would depend on its specific physical and chemical properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine” could include exploring its potential applications, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-5-7-14(8-6-13)17-18-15(23-19-17)3-2-4-16(21)20-9-11-22-12-10-20/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBNCAHNTVQVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one

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